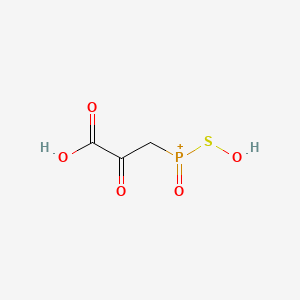
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium is a chemical compound with the molecular formula C3H4O5PS It is known for its unique structure, which includes a carboxylic acid group, a ketone group, a hydroxysulfanyl group, and an oxophosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a carboxylic acid derivative with a phosphonium salt in the presence of a hydroxysulfanyl reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphonium
- (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphine
- (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphorane
Uniqueness
(2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphanium is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further studies on its properties and applications are likely to uncover new and exciting uses for this compound.
Propriétés
Numéro CAS |
137792-44-0 |
|---|---|
Formule moléculaire |
C3H4O5PS+ |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
(2-carboxy-2-oxoethyl)-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C3H3O5PS/c4-2(3(5)6)1-9(7)10-8/h1H2,(H-,5,6,8)/p+1 |
Clé InChI |
GSKKHOPEEBDWJL-UHFFFAOYSA-O |
SMILES canonique |
C(C(=O)C(=O)O)[P+](=O)SO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]tridec-3-yn-5-yl carbonate](/img/structure/B14266324.png)


![Phosphonic acid, [bis(4-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14266339.png)
![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)

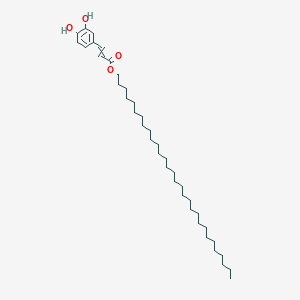
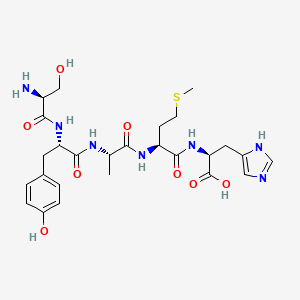
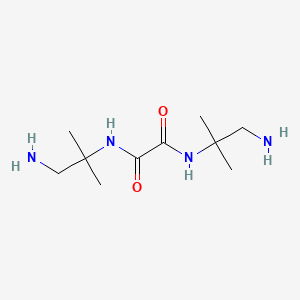
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)


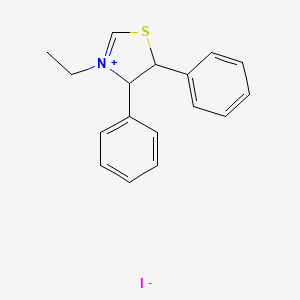
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
